

Tildacerfont Technical Support Center: Optimizing Androgen Suppression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tildacerfont

Cat. No.: B1682374

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This technical support center provides guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the use of **tildacerfont** for androgen suppression. The information is based on publicly available data from clinical trials. Recent late-stage clinical trials (CAHmelia-203 and CAHmelia-204) did not meet their primary endpoints, and the development of **tildacerfont** for Congenital Adrenal Hyperplasia (CAH) has been discontinued.^{[1][2][3]} This resource summarizes the findings from earlier phase studies to inform future research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **tildacerfont**?

A1: **Tildacerfont** is a potent and selective, non-steroidal, oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.^{[4][5][6]} The CRF1 receptor is located on the corticotroph cells of the anterior pituitary gland. By blocking this receptor, **tildacerfont** inhibits the action of corticotropin-releasing factor (CRF), which in turn reduces the secretion of adrenocorticotrophic hormone (ACTH).^{[4][5][6]} In conditions like congenital adrenal hyperplasia (CAH), where there is impaired cortisol synthesis, the reduction in ACTH is expected to decrease the overproduction of adrenal androgens, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP).^{[4][5]}

Q2: What were the typical dosages of **tildacerfont** used in clinical trials?

A2: **Tildacerfont** has been evaluated in several Phase 2 clinical trials at various oral dosages. These include once-daily (QD) regimens of 200 mg, 400 mg, 600 mg, and 1000 mg, as well as twice-daily (BID) regimens of 100 mg and 200 mg.[4][7] The CAHmelia-204 study evaluated a 200 mg QD dose.[1]

Q3: What level of androgen suppression was observed with **tildacerfont** in early phase studies?

A3: In Phase 2 studies, particularly in patients with poor disease control at baseline (defined as elevated androstenedione levels), **tildacerfont** showed reductions in key hormones. For instance, in one 12-week study of a 400 mg QD dose, mean reductions from baseline were 74% for ACTH and 55% for androstenedione (A4). Maximum mean reductions of up to 84% for ACTH and 79% for A4 were observed at some time points in this study.[6] However, a clear dose-response relationship was not consistently observed across all studies.[4][7] It is important to note that the later-stage CAHmelia-203 trial did not meet its primary endpoint for A4 reduction with a 200mg QD dose.[2]

Troubleshooting Guide

Issue 1: Suboptimal or Lack of Androgen Suppression

- Possible Cause 1: Dosage and Dosing Frequency
 - Explanation: Early Phase 2 studies showed varied responses, and a clear dose-dependent effect was not always established.[4][7] More recent data from the CAHptain-205 study suggested that higher doses and more frequent (BID) dosing may be necessary to achieve efficacy.[3] The 200mg once-daily dose in the CAHmelia-203 and CAHmelia-204 studies did not meet the primary endpoints for A4 reduction and glucocorticoid reduction, respectively.[1][2][3]
 - Recommendation for Research: If investigating **tildacerfont** in a preclinical or non-clinical research setting, consider a range of concentrations and dosing frequencies to establish a clear dose-response curve in your specific model system.
- Possible Cause 2: Patient/Subject Baseline Characteristics

- Explanation: Clinical trial data was often stratified by baseline disease control, with patients having higher baseline androgen levels (poor disease control) showing more significant reductions.[4][5] In subjects with well-controlled androgens at baseline, **tildacerfont** appeared to maintain those levels rather than causing further suppression.[4][7]
- Recommendation for Research: Carefully characterize the baseline hormonal status of your experimental subjects. The magnitude of the effect of **tildacerfont** may be dependent on the initial level of HPA axis overactivity.
- Possible Cause 3: Non-Adherence
 - Explanation: In the CAHmelia-203 study, low compliance with the study medication and the subjects' existing glucocorticoid regimen was noted, which resulted in lower-than-expected drug exposure and may have contributed to the trial not meeting its primary endpoint.[2]
 - Recommendation for Research: In preclinical studies, ensure consistent administration of the compound. In any future clinical research, implementing robust adherence monitoring will be critical.

Issue 2: Unexpected Variability in Biomarker Levels

- Possible Cause 1: Timing of Sample Collection
 - Explanation: The levels of ACTH and adrenal androgens follow a diurnal rhythm, with peak levels typically occurring in the early morning.[4] The timing of blood sample collection in relation to the administration of both **tildacerfont** and any concomitant glucocorticoids can significantly impact the measured hormone levels.
 - Recommendation for Research: Standardize the timing of sample collection in your experimental protocol. In clinical studies, samples were typically collected at approximately 8 a.m., before the morning dose of glucocorticoids.[4]
- Possible Cause 2: Concomitant Medications

- Explanation: **Tildacerfont** has the potential for drug-drug interactions. For example, co-administration with dexamethasone, a CYP3A4 substrate, was found to increase dexamethasone exposure and was therefore an exclusion criterion for efficacy analysis in some studies.^[4]
- Recommendation for Research: Carefully review all concomitant medications or compounds being used in your experimental system for potential interactions with **tildacerfont**.

Data on Androgen Suppression from Phase 2 Studies

The following tables summarize the reported reductions in key hormones in adult patients with classic CAH from two Phase 2 studies (Study 201 and Study 202). These studies primarily included patients with poor disease control, characterized by baseline androstenedione (A4) levels greater than twice the upper limit of normal (>2x ULN).

Table 1: Summary of Hormone Reductions in Study 201 (2-week treatment duration per dose)
^[4]^[7]

Dosage	Mean Reduction in ACTH	Mean Reduction in 17-OHP	Mean Reduction in A4
200 mg QD	-28.4% to -59.4% (range)	0.3% to -38.3% (range)	-18.1% to -24.2% (range)
600 mg QD	-28.4% to -59.4% (range)	0.3% to -38.3% (range)	-18.1% to -24.2% (range)
1000 mg QD	-28.4% to -59.4% (range)	0.3% to -38.3% (range)	-18.1% to -24.2% (range)
100 mg BID	Not explicitly detailed	Not explicitly detailed	Not explicitly detailed
200 mg BID	Not explicitly detailed	Not explicitly detailed	Not explicitly detailed

Note: A clear dose-response was not observed in this study.

Table 2: Summary of Hormone Reductions in Study 202 (12-week treatment duration)[4][7]

Dosage	Maximum Mean Reduction in ACTH	Maximum Mean Reduction in 17-OHP	Maximum Mean Reduction in A4
400 mg QD	~80%	~80%	~80%

Note: In this study, 60% of patients with elevated ACTH and 40% with elevated A4 achieved normalization by week 12.[6]

Experimental Protocols

Study Design Overview (Based on Phase 2 Studies)

- Study 201: A Phase 2a, multicenter, open-label, multiple-dose, dose-escalation study. Patients on a stable glucocorticoid regimen received escalating doses of **tildacerfont** (200 mg, 600 mg, 1000 mg QD) for 2 weeks at each dose. Other cohorts received 100 mg BID or 200 mg BID for 2 weeks.[4]
- Study 202: A Phase 2, multicenter, open-label study where patients received 400 mg of **tildacerfont** once daily for 12 weeks. Patients remained on a stable glucocorticoid regimen. [4]

Methodology for Hormone Assessment

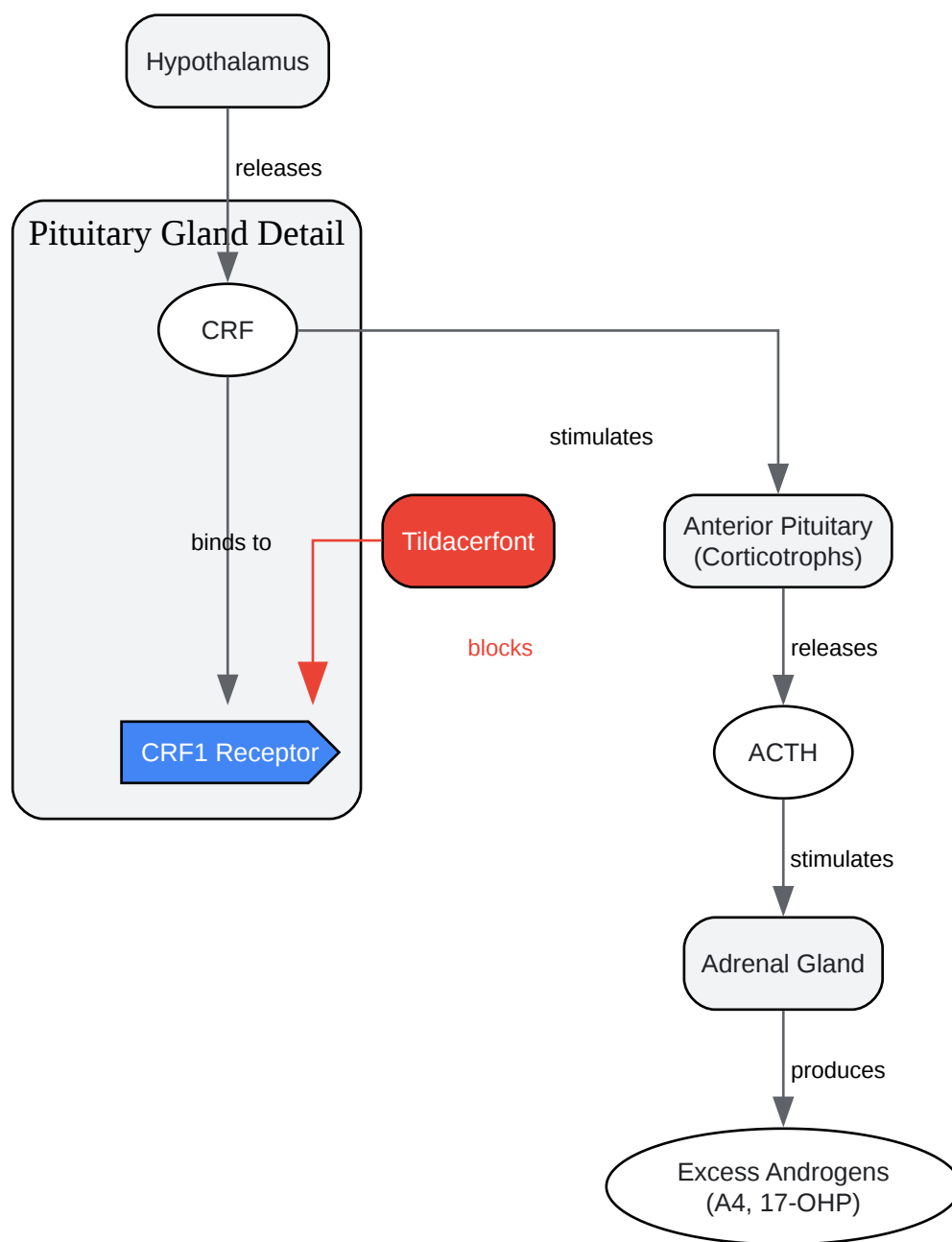
- Sample Collection: Blood samples for pharmacokinetic and pharmacodynamic assessments were typically collected in the morning (around 8 a.m.) before the daily dose of glucocorticoids.[4] In some protocols, overnight visits with serial blood draws were conducted to assess diurnal rhythm.[4]

- **Analytes:** The primary efficacy endpoints were the changes from baseline in 8 a.m. levels of ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4).^{[4][7]}
- **Analytical Method:** Hormone levels in serum and saliva were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[6]

Safety and Tolerability Monitoring

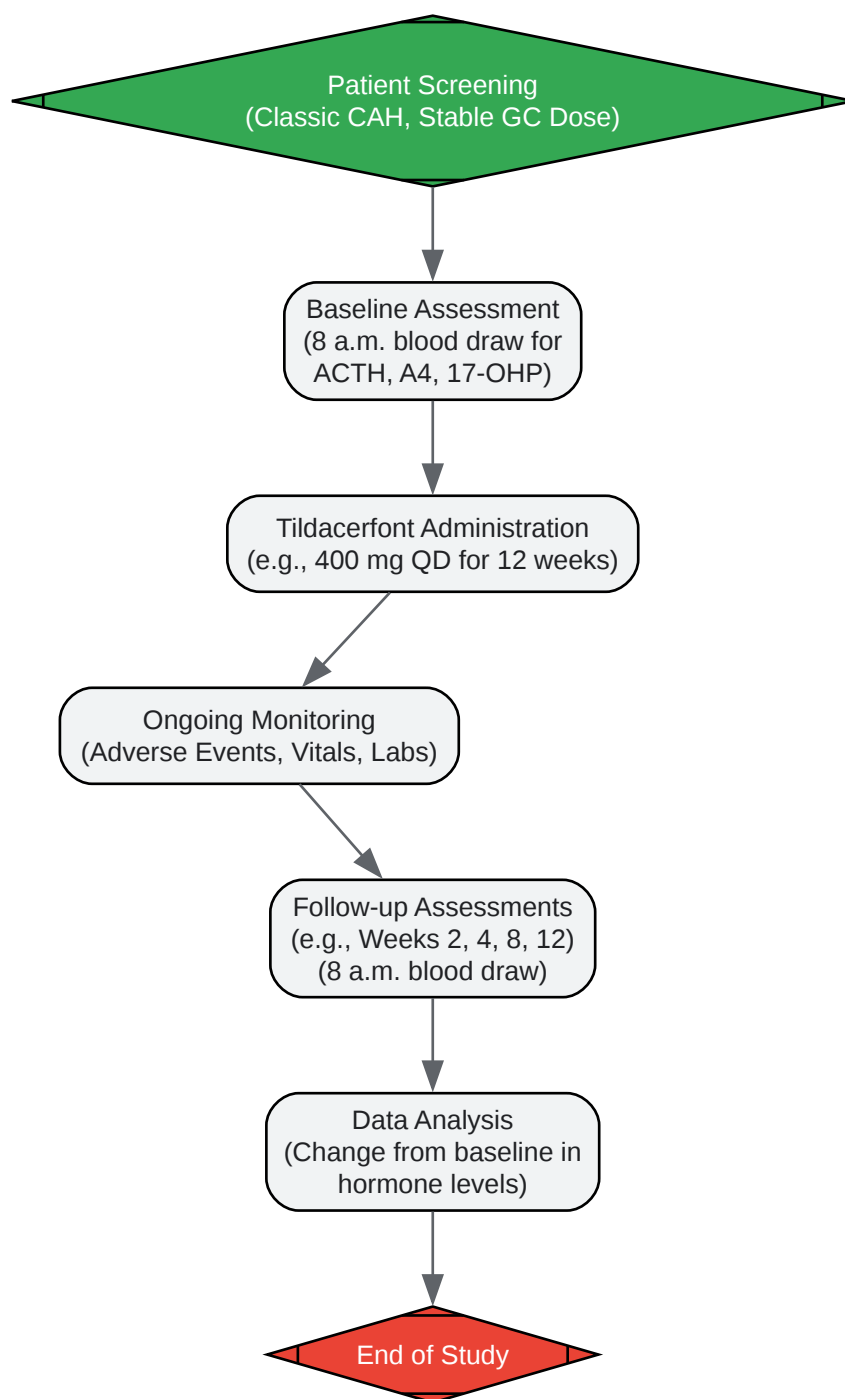
- **Adverse Events:** Monitoring and recording of all adverse events (AEs). In Phase 2 trials, **tildacerfont** was generally well-tolerated, with the most common AEs being headache and upper respiratory tract infection.^{[4][7]} No serious adverse events were reported in these early studies.
- **Clinical Laboratory Tests:** Standard clinical laboratory values were monitored throughout the studies.
- **Other Assessments:** Physical examinations, vital signs, and electrocardiograms were performed at regular intervals.^[4]

Visualizations



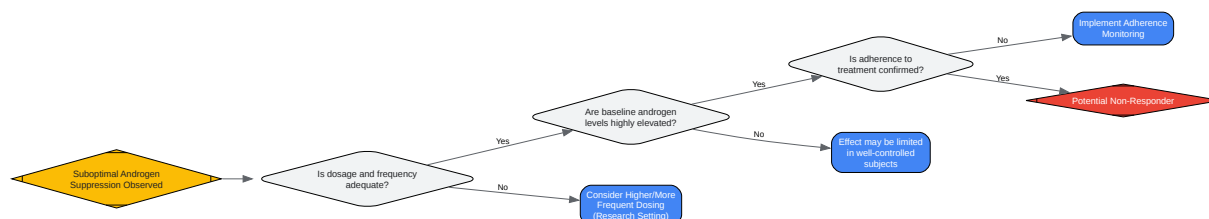
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Caption: **Tildacerfont** blocks the CRF1 receptor on the pituitary gland.



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Caption: Generalized workflow for Phase 2 **tildacerfont** clinical trials.



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Caption: Troubleshooting logic for suboptimal response to **tildacerfont**.

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- To cite this document: BenchChem. [Tildacerfont Technical Support Center: Optimizing Androgen Suppression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682374#optimizing-tildacerfont-dosage-for-maximal-androgen-suppression]

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